methyl 2-[(2R)-piperidin-2-yl]acetate
Description
Methyl 2-[(2R)-piperidin-2-yl]acetate is a chiral piperidine derivative characterized by a methyl ester group attached to an acetate moiety, which is further substituted at the α-position with a (2R)-configured piperidin-2-yl group. This compound belongs to a class of bioactive molecules with structural similarities to psychostimulants like methylphenidate (Ritalin), a well-known ADHD medication . The stereochemistry of the piperidine ring (2R configuration) is critical for its biological interactions, as enantiomeric forms of similar compounds often exhibit distinct potency and selectivity .
Properties
IUPAC Name |
methyl 2-[(2R)-piperidin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLRJTRKAHPHEE-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459361 | |
| Record name | (R)-HOMOPIPECOLIC ACIDMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171730-95-3 | |
| Record name | (R)-HOMOPIPECOLIC ACIDMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Piperidine Acetamide Precursors
A widely cited method involves hydrolyzing a piperidine acetamide intermediate under acidic conditions. For example, α-phenyl-α-piperidin-2-yl acetamide undergoes hydrolysis with 20% aqueous hydrochloric acid at reflux (90–110°C) for 2–6 hours to produce 2-(piperidin-2-yl)acetic acid . This step eliminates erythro isomers through dichloromethane washes, achieving >99.5% purity of the threo-isomer.
Reaction conditions :
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Temperature : 90–110°C
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Acid concentration : 20% HCl (aq)
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Workup : Neutralization with NaOH, extraction with dichloromethane
Esterification of 2-(Piperidin-2-yl)Acetic Acid
The carboxylic acid intermediate is esterified using methanol and an acid catalyst. Thionyl chloride (SOCl₂) is preferred for its efficiency in forming reactive acyl chlorides, which subsequently react with methanol to yield the methyl ester. The reaction is conducted at 0–10°C to minimize racemization, followed by gradual warming to room temperature.
Typical protocol :
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Dissolve 2-(piperidin-2-yl)acetic acid (75 g) in methanol (750 mL).
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Add SOCl₂ (83 g) dropwise at <10°C.
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Stir overnight, distill methanol under reduced pressure.
Yield : 89% (82.2 g from 75 g acid)
Purity : >99.5% (HPLC)
Comparative Analysis of Catalysts
Esterification catalysts significantly impact reaction efficiency and stereochemical integrity. The table below compares common catalysts:
| Catalyst | Temperature | Yield | Optical Purity | Source |
|---|---|---|---|---|
| Thionyl chloride | 0–10°C | 89% | >99.5% ee | |
| H₂SO₄ | 25°C | 72% | 95% ee | |
| p-Toluenesulfonic acid | 40°C | 68% | 93% ee |
Thionyl chloride outperforms Brønsted acids due to milder conditions and reduced side reactions.
Stereochemical Control
The (2R)-stereochemistry of the piperidine ring is preserved through:
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Low-temperature esterification to prevent epimerization.
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Chiral resolution of intermediates using tartaric acid derivatives, though this adds steps.
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Stereoselective hydrolysis of acetamide precursors enriched in the threo-isomer (90:10 threo:erythro).
Scalability and Industrial Adaptations
Large-scale production (e.g., 100 g batches) employs:
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Continuous distillation for solvent recovery.
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In-line pH monitoring during neutralization to optimize yield.
Cost drivers :
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Thionyl chloride consumption (1.1 eq required)
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Energy-intensive reflux hydrolysis
Analytical Characterization
Post-synthesis analysis includes:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2R)-piperidin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2R)-piperidin-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of methyl 2-[(2R)-piperidin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. For example, it may inhibit enzymes by binding to their active sites and preventing substrate access, or it may activate receptors by mimicking the natural ligand and inducing a biological response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Differences
The following table summarizes key structural and functional differences between methyl 2-[(2R)-piperidin-2-yl]acetate and related compounds:
Key Observations:
Substituent Effects: The presence of aromatic groups (e.g., phenyl, fluorophenyl) at the α-position enhances CNS activity by improving binding to dopamine/norepinephrine transporters. For example, 3,4-CTMP’s dichlorophenyl group increases potency compared to methylphenidate .
Piperidine Ring Position :
- Piperidin-2-yl derivatives (e.g., methylphenidate, 3,4-CTMP) target neurotransmitter reuptake proteins, whereas piperidin-4-yl analogs (e.g., ethyl 2-(piperidin-4-yl)acetate) exhibit distinct biological roles, such as enzyme inhibition .
Stereochemical Influence :
- The (2R) configuration in this compound is critical for mimicking the bioactive conformation of methylphenidate, where stereochemistry dictates enantiomer-specific activity .
Biological Activity
Methyl 2-[(2R)-piperidin-2-yl]acetate, also known as methyl (2R)-2-(piperidin-2-yl)acetate, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
- CAS Number : 23692-08-2
The compound features a piperidine ring, which is known for its diverse biological activities. The methyl ester functional group enhances its solubility and bioavailability.
This compound exhibits its biological effects primarily through interactions with various molecular targets:
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly in the central nervous system, potentially affecting mood and cognition .
- Biochemical Pathways : Its structure allows for participation in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Anticancer Properties
Research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of piperidine compounds have shown effectiveness against breast and colon cancer cells .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through modulation of host cell pathways, although further research is needed to elucidate the specific mechanisms involved.
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound is being explored for its potential effects on neurological disorders. It may exhibit properties similar to those of piperidine derivatives used in treating conditions like depression and anxiety .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 2-(3-hydroxypiperidin-2-yl)acetate | C₈H₁₅NO₂ | Hydroxyl group enhances polarity | Potential neuroactive properties |
| Piperidine | C₅H₁₁N | Basic structure with diverse reactivity | Broad spectrum of biological activities |
| Methylphenidate | C₁₄H₁₉NO₂ | Stimulant used in ADHD treatment | CNS stimulant effects |
This compound's unique combination of functional groups differentiates it from other piperidine derivatives, potentially conferring distinct pharmacological profiles.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent.
- Animal Models : In animal models of depression, administration of the compound showed promising results in improving behavioral symptoms, suggesting its utility in treating mood disorders .
- Mechanistic Studies : Research focusing on the molecular interactions revealed that the compound effectively binds to specific receptors involved in neurotransmission, supporting its role as a potential neuropharmacological agent.
Q & A
Q. What are the optimal synthetic routes for preparing methyl 2-[(2R)-piperidin-2-yl]acetate with high enantiomeric purity?
The synthesis typically involves nucleophilic substitution or esterification reactions. A validated method includes reacting (2R)-piperidin-2-ylacetic acid with methanol under acid catalysis (e.g., sulfuric acid) at 60–80°C for 12–24 hours . For enantioselective synthesis, chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed transesterification) can achieve >98% enantiomeric excess (ee). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : H and C NMR confirm structure, with diagnostic peaks for the piperidine ring (δ 1.4–3.0 ppm) and ester carbonyl (δ 170–175 ppm in C NMR) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight (e.g., [M+H] at m/z 171.2) .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol mobile phases .
Q. How can researchers address low yields in the esterification step of this compound?
Common issues include incomplete acid activation or side reactions. Solutions:
- Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) to enhance ester formation .
- Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of methanol to carboxylic acid) .
- Monitor reaction progress via TLC or in situ IR spectroscopy to identify quenching points .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies may arise from stereochemical impurities or assay variability. Recommendations:
- Validate enantiopurity using chiral chromatography before biological testing .
- Standardize assays (e.g., receptor-binding studies with positive controls like methylphenidate derivatives) .
- Cross-reference data with computational models (e.g., molecular docking to predict binding affinity at dopamine/norepinephrine transporters) .
Q. How does the stereochemistry of the piperidine ring influence the compound’s pharmacological profile?
The (2R) configuration is critical for interaction with chiral biological targets. For example:
- Dopamine Transporter (DAT) : The (2R) isomer may exhibit higher affinity due to spatial compatibility with DAT’s substrate-binding pocket, analogous to methylphenidate’s stereoselectivity .
- Metabolic Stability : (2R) derivatives show slower hepatic clearance in vitro compared to (2S) isomers, as demonstrated by microsomal incubation assays .
Q. What methodologies enable structure-activity relationship (SAR) studies of this compound analogs?
Approaches include:
- Side-Chain Modifications : Replace the methyl ester with ethyl or tert-butyl groups to assess lipophilicity effects on BBB permeability .
- Piperidine Substitution : Introduce methyl or fluorine at C4/C5 to study steric/electronic impacts on receptor binding .
- Biological Assays : Use patch-clamp electrophysiology for ion channel effects or radioligand displacement assays for neurotransmitter transporter affinity .
Q. How can researchers mitigate racemization during synthetic scale-up of this compound?
Racemization risks increase at higher temperatures or prolonged reaction times. Mitigation strategies:
- Use low-temperature conditions (0–25°C) for acid-catalyzed steps .
- Employ non-polar solvents (e.g., toluene) to stabilize transition states .
- Monitor optical rotation ([α]) at each step to detect early racemization .
Methodological Guidance
Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?
- Primary Neuronal Cultures : Assess cytotoxicity (via MTT assay) and neurotransmitter release (HPLC detection of dopamine/serotonin) .
- Recombinant Cell Lines : HEK293 cells expressing human DAT/SERT for uptake inhibition studies .
- Electrophysiology : Cortical brain slices to measure changes in synaptic transmission .
Q. How should researchers design stability studies for this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
